![molecular formula C12H18N2O4S B4740154 3-[(dimethylamino)sulfonyl]-N-ethyl-4-methoxybenzamide](/img/structure/B4740154.png)
3-[(dimethylamino)sulfonyl]-N-ethyl-4-methoxybenzamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the sulfonyl group, the introduction of the ethyl group, and the formation of the amide bond . The exact synthetic route would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of “3-[(dimethylamino)sulfonyl]-N-ethyl-4-methoxybenzamide” would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl group, the ethyl group, the methoxy group, and the amide group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving “3-[(dimethylamino)sulfonyl]-N-ethyl-4-methoxybenzamide” would depend on the reagents and conditions used. The sulfonyl group, the ethyl group, the methoxy group, and the amide group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(dimethylamino)sulfonyl]-N-ethyl-4-methoxybenzamide” would be influenced by its molecular structure. Factors such as its polarity, solubility, stability, and reactivity would all be determined by the arrangement of its atoms and the nature of its functional groups .Scientific Research Applications
Boronic Acid Chemistry
Overview: Boronic acids are versatile compounds used in organic synthesis, catalysis, and materials science. Compound X, with its boronic acid moiety, contributes to this field.
Applications:- Metal-Free Synthesis of Borinic Acids : Recent work highlights a metal-free one-pot synthesis of tetracoordinated borinic acids using boronic acids like Compound X . This method expands the toolbox for boron-based chemistry.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “3-[(dimethylamino)sulfonyl]-N-ethyl-4-methoxybenzamide” could include further studies on its synthesis, its physical and chemical properties, its biological activity, and its potential applications. It could also be interesting to explore its interactions with other molecules and its potential uses in various fields .
properties
IUPAC Name |
3-(dimethylsulfamoyl)-N-ethyl-4-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-5-13-12(15)9-6-7-10(18-4)11(8-9)19(16,17)14(2)3/h6-8H,5H2,1-4H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMVJRMREBETSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylsulfamoyl)-N-ethyl-4-methoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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